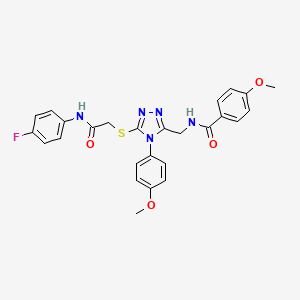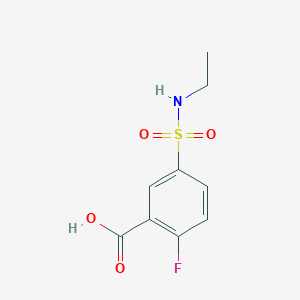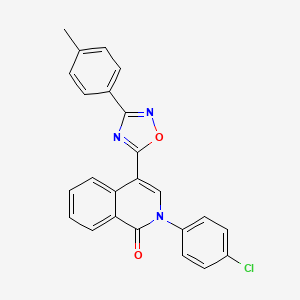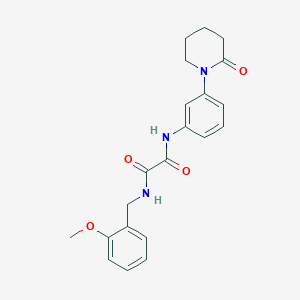![molecular formula C18H12ClFN4O3S B2646587 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450343-13-2](/img/structure/B2646587.png)
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, which this compound is, are known to play an important role in medicinal chemistry due to their broad range of chemical and biological properties . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques are commonly used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be studied using techniques such as 1H NMR, 13C NMR, and GC-MS . These techniques allow for the characterization of products and side products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as melting point (mp), 1HNMR, 13CNMR, and HRMS . These techniques are commonly used to confirm the properties of synthesized compounds .Applications De Recherche Scientifique
Anti-Cancer Properties
A study explored the anti-cancer activity of various synthesized compounds, including those similar in structure to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide. The compounds demonstrated significant anti-cancer properties against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis Pathways
The synthesis processes and pathways involving compounds structurally related to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide have been extensively studied. For instance, research outlined the synthesis of chlorantraniliprole, starting with 3-Methyl-2-nitrobenzoic acid and undergoing a series of chemical reactions to yield key intermediates and the target product (Yi-fen et al., 2010).
Building Blocks for Heterocyclic Scaffolds
The compound 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares certain functional groups with 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, has been recognized as a multireactive building block in heterocyclic oriented synthesis. It facilitates the preparation of various nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).
Anti-Inflammatory and Analgesic Activities
Derivatives of imidazolyl acetic acid, which share structural similarities with the compound , have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds exhibited significant anti-inflammatory effects and analgesic properties, indicating potential therapeutic applications (Khalifa & Abdelbaky, 2008).
Antimicrobial Properties
Research on fluorobenzamides containing thiazole and thiazolidine, structurally akin to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, demonstrated promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was crucial for enhancing the antimicrobial efficacy of these compounds (Desai et al., 2013).
Propriétés
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O3S/c19-10-1-6-16(24(26)27)13(7-10)18(25)21-17-14-8-28-9-15(14)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXRAXRTXAIRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)

![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)


![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)



![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)